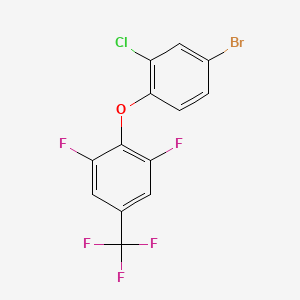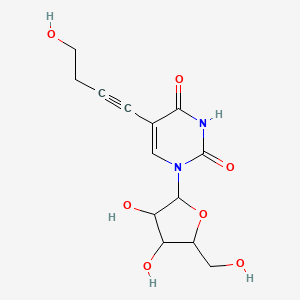
5-(4-Hydroxybutyn-1-yl)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Hydroxybutyn-1-yl)uridine is a biomedical compound with significant potential as an antiviral agent. It demonstrates remarkable activity against viral infections, making it a promising candidate for therapeutic management of ailments such as HIV, influenza, and herpes. The compound’s unique structure and properties have garnered attention in the field of drug development and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxybutyn-1-yl)uridine typically involves the following steps:
Starting Material: The synthesis begins with uridine, a naturally occurring nucleoside.
Alkylation: The hydroxyl group of uridine is alkylated with 4-hydroxybutyn-1-yl bromide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process likely involves optimization of the synthetic route mentioned above to achieve higher yields and purity, along with scaling up the reaction conditions to industrial levels.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxybutyn-1-yl)uridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted uridine derivatives.
Scientific Research Applications
5-(4-Hydroxybutyn-1-yl)uridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and interactions with enzymes.
Medicine: Investigated for its antiviral properties and potential therapeutic applications in treating viral infections like HIV, influenza, and herpes.
Industry: Utilized in the development of antiviral drugs and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 5-(4-Hydroxybutyn-1-yl)uridine involves its incorporation into viral RNA, leading to the disruption of viral replication. The compound targets viral polymerases and inhibits their activity, thereby preventing the synthesis of viral RNA and subsequent viral proliferation. This mechanism is similar to other nucleoside analogs used in antiviral therapy.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouridine: Another nucleoside analog with antiviral properties.
5-Iodouridine: Known for its antiviral and anticancer activities.
5-Bromouridine: Used in research for its ability to incorporate into RNA and DNA.
Uniqueness
5-(4-Hydroxybutyn-1-yl)uridine stands out due to its unique alkyne functional group, which imparts distinct chemical properties and reactivity. This structural feature enhances its antiviral activity and makes it a valuable compound in drug development and research.
Properties
Molecular Formula |
C13H16N2O7 |
|---|---|
Molecular Weight |
312.27 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(4-hydroxybut-1-ynyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O7/c16-4-2-1-3-7-5-15(13(21)14-11(7)20)12-10(19)9(18)8(6-17)22-12/h5,8-10,12,16-19H,2,4,6H2,(H,14,20,21) |
InChI Key |
JOODRRAZXIYEBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester](/img/structure/B12078654.png)
![tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12078660.png)

![[[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12078689.png)
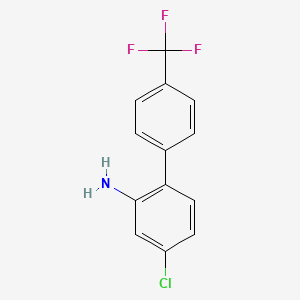
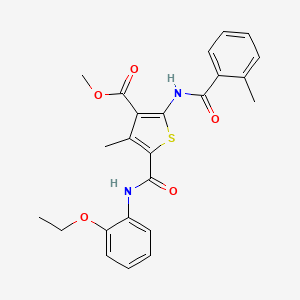
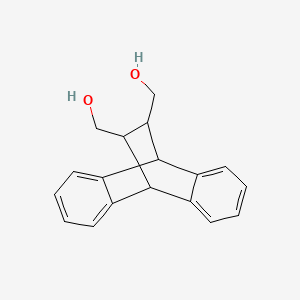



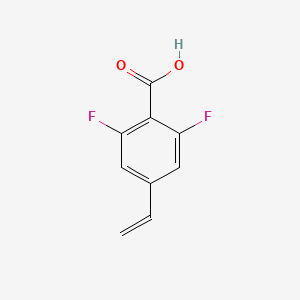

![[[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12078723.png)
